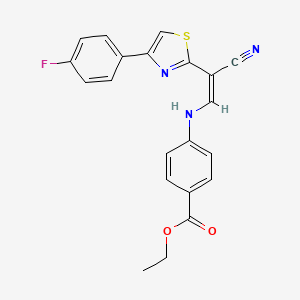

1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

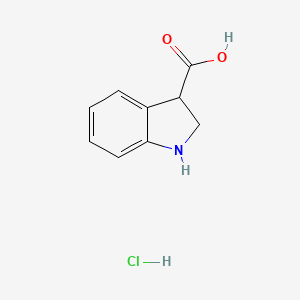

1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide, also known as FP6, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Aplicaciones Científicas De Investigación

Metabolic Studies and HIV Integrase Inhibition

This compound has been involved in the study of metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors. The research utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support the selection of candidates for further development. An early lead compound related to the specified chemical structure showed potential as a potent inhibitor in this series, currently in phase III clinical trials. Both compounds under study were primarily eliminated by metabolism, with the major metabolite identified in rat urine and bile and in dog urine being the 5-O-glucuronide (Monteagudo et al., 2007).

Design and Synthesis for HIV Integrase Inhibition

Another research focus has been on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as a class of agents exhibiting potent inhibition of the HIV-integrase-catalyzed strand transfer process. Structural modifications on these molecules examined effects on HIV-integrase inhibitory potencies, identifying compounds with favorable pharmacokinetic properties in preclinical species and highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Antituberculosis Activity

Research on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates designed by molecular hybridization showed promising activity against Mycobacterium tuberculosis. Among the compounds studied, one particular compound demonstrated significant activity against all tests, highlighting the potential of derivatives of this chemical structure for further development as antituberculosis agents (Jeankumar et al., 2013).

Novel Synthesis Techniques

A study on the water-mediated synthesis of derivatives of the chemical structure revealed the potential for experimental and computational studies with non-linear optical (NLO) properties. Molecular docking analyses suggested that these compounds might inhibit tubulin polymerization and exhibit anticancer activity (Jayarajan et al., 2019).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of derivatives of "1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridine-3-carboxamide" has been resolved by single-crystal X-ray crystallography, providing insights into the electron distribution and electrostatic properties of the molecule. This research aids in understanding the molecule's conformation and tautomeric structure in the solid state, which is essential for drug design and development (Bacsa et al., 2013).

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O2/c19-15-6-3-13(4-7-15)11-22-12-14(5-8-17(22)23)18(24)21-16-2-1-9-20-10-16/h1-10,12H,11H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICOYQSWXLIXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)

![N-benzyl-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2449008.png)